molecular formula C14H18N2O3 B8070012 cyclo(L-Tyr-L-Val)

cyclo(L-Tyr-L-Val)

Cat. No.: B8070012
M. Wt: 262.30 g/mol
InChI Key: LMDVFSHGYANGRP-RYUDHWBXSA-N
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Description

It was originally isolated from the fungus Nocardiopsis gilva . This compound is a cyclic dipeptide formed by the cyclization of the amino acids tyrosine and valine. Diketopiperazines are known for their diverse biological activities, making them of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(L-Tyr-L-Val) typically involves the cyclization of linear dipeptides. One common method is the head-to-tail cyclization of orthogonally protected linear precursors. This process involves the activation of the C-terminal carbonyl group using potent reagents in organic solvents . Alternatively, direct aminolysis between the N-terminal amino group and the C-terminal thioester can achieve efficient cyclization in an aqueous/organic mixed solution .

Industrial Production Methods: Industrial production of Cyclo(L-Tyr-L-Val) can be achieved through chemical synthesis or biotechnological methods. Chemical synthesis involves the use of protecting groups, coupling agents, and activators to form the cyclic structure. Biotechnological methods utilize enzymes or microbial cells to catalyze the formation of the peptide bonds .

Chemical Reactions Analysis

Types of Reactions: Cyclo(L-Tyr-L-Val) can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: Reduction of the diketopiperazine ring can lead to the formation of reduced cyclic dipeptides.

    Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced cyclic dipeptides.

    Substitution: Substituted aromatic derivatives.

Properties

IUPAC Name

(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDVFSHGYANGRP-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclo(L-Tyr-L-Val)
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cyclo(L-Tyr-L-Val)
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cyclo(L-Tyr-L-Val)
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Reactant of Route 6
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